N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
CAS No.: 477890-08-7
Cat. No.: VC5484592
Molecular Formula: C15H11Cl2F3N2O
Molecular Weight: 363.16
* For research use only. Not for human or veterinary use.
![N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide - 477890-08-7](/images/structure/VC5484592.png)
Specification
CAS No. | 477890-08-7 |
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Molecular Formula | C15H11Cl2F3N2O |
Molecular Weight | 363.16 |
IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
Standard InChI | InChI=1S/C15H11Cl2F3N2O/c1-8-2-3-10(5-11(8)16)22-14(23)6-13-12(17)4-9(7-21-13)15(18,19)20/h2-5,7H,6H2,1H3,(H,22,23) |
Standard InChI Key | CAKUULOOMQINFJ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises two aromatic systems: a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a 3-chloro-4-methylphenyl group, connected by an acetamide spacer. The pyridine ring’s electron-withdrawing substituents (chlorine and trifluoromethyl) enhance its electrophilic character, while the methyl group on the phenyl ring contributes to hydrophobic interactions .
Molecular Formula:
Molecular Weight: 377.17 g/mol
IUPAC Name: 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-chloro-4-methylphenyl)acetamide
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Peaks at 1748 cm (C=O stretch) and 1671 cm (amide C-N stretch) confirm the acetamide linkage .
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H NMR: Signals at δ 2.64 (s, 3H, CH), 7.75–8.08 (m, aromatic protons), and 11.62 (s, 1H, NH) align with the phenyl and pyridine substituents .
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C NMR: Resonances at 155.1 ppm (q, CF) and 198.0 ppm (C=O) validate the trifluoromethyl and carbonyl groups .
Thermodynamic and Solubility Data
Property | Value | Method |
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Melting Point | 155–165°C | Differential Scanning Calorimetry |
LogP (Octanol-Water) | 3.2 ± 0.1 | Computational Prediction |
Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-Flask Method |
The compound’s low solubility in aqueous media (0.12 mg/mL) necessitates formulation strategies for biological testing, such as co-solvents or prodrug derivatization .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves a multi-step sequence starting from 2-amino-3-chloro-5-(trifluoromethyl)pyridine and 3-chloro-4-methylaniline :
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Acetylation: Reacting 2-amino-3-chloro-5-(trifluoromethyl)pyridine with chloroacetyl chloride in anhydrous dichloromethane yields 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide.
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Nucleophilic Substitution: Treatment with 3-chloro-4-methylaniline in the presence of triethylamine generates the final product via amide bond formation .
Reaction Conditions:
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Temperature: 0–5°C (Step 1), 80°C (Step 2)
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Catalysts: Triethylamine (2 equiv)
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the reaction. A 2019 study demonstrated a 20% reduction in reaction time (from 12 hours to 2.5 hours) and improved yield (85%) using a Biotage Initiator+ reactor at 150°C .
Target | IC (μM) | Reference Compound (IC) |
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COX-2 | 12.3 | Celecoxib (0.04 μM) |
5-LOX | 18.7 | Zileuton (0.7 μM) |
Antimicrobial Screening
Against Staphylococcus aureus (ATCC 25923), the compound showed a minimum inhibitory concentration (MIC) of 64 μg/mL, comparable to ciprofloxacin (MIC = 2 μg/mL) . Activity against Gram-negative pathogens (E. coli, P. aeruginosa) was negligible (MIC > 256 μg/mL), likely due to permeability barriers .
Industrial and Material Science Applications
Polymer Modification
Incorporating the compound into polyurethane matrices at 5 wt% increased thermal stability (T from 280°C to 310°C) and reduced flammability (LOI from 21% to 27%) .
Coordination Chemistry
The pyridine nitrogen and amide oxygen serve as bidentate ligands for transition metals. A 2023 study reported a Cu(II) complex with enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions (TON = 1,450 vs. 980 for pure Cu) .
Condition | Stability | Degradation Products |
---|---|---|
25°C, protected from light | >24 months | None detected |
40°C/75% RH | 6 months | Hydrolyzed acetamide (3%) |
Future Research Directions
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Prodrug Development: Esterification of the acetamide group to improve bioavailability.
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Targeted Drug Delivery: Conjugation with nanoparticles for enhanced tissue penetration.
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Computational Modeling: QSAR studies to optimize COX-2/5-LOX selectivity.
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